

A Comparative Analysis of Cut Resistance: HPPE vs. Other High-Performance Polymers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: HPPE

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In the realm of materials science, the demand for lightweight, durable, and protective polymers is ever-present. High-Performance Polyethylene (**HPPE**), a variant of ultra-high-molecular-weight polyethylene (UHMWPE), has emerged as a leading material in applications requiring exceptional cut resistance, such as personal protective equipment (PPE).^{[1][2]} This guide provides a comprehensive benchmark of **HPPE**'s cut resistance against other common polymers, including aramids and polyamides, supported by experimental data and standardized testing protocols.

Quantitative Comparison of Polymer Cut Resistance

The following table summarizes the typical cut resistance performance of gloves constructed primarily from **HPPE**, aramid, and polyamide (nylon) fibers. It is important to note that the cut resistance of a final product, such as a glove, is influenced by factors including fiber density, yarn construction, and the inclusion of other materials like fiberglass or steel.^{[3][4]} The data presented represents the performance of the primary polymer in a typical construction.

Polymer Family	Specific Polymer Example	Typical ANSI/ISEA 105-2016 Cut Level	Cut Resistance (grams of force)	Key Characteristics
High-Performance Polyethylene (HPPE)	UHMWPE	A2 - A4 (unblended)	500 - 2199	High strength-to-weight ratio, high abrasion resistance, moisture resistant, comfortable. [5] [6] [7]
Aramid	Para-aramid (e.g., Kevlar®)	A2 - A3 (unblended)	500 - 1499	High tensile strength, excellent heat and flame resistance, good chemical resistance. [7] [8] [9]
Polyamide	Nylon	A1	200 - 499	Good abrasion resistance, high tensile strength, but lower cut resistance compared to HPPE and aramids. [10] [11] [12]

Note: Higher ANSI Cut Levels and grams of force indicate greater cut resistance. The performance of all polymers can be significantly enhanced by creating composite or engineered yarns, which can achieve cut resistance levels up to A9 (>6000 grams of force).[\[7\]](#)[\[13\]](#)

Experimental Protocols for Cut Resistance Testing

The data presented in this guide is based on standardized test methods designed to provide objective and comparable results for cut resistance. The primary standard used in North America is the ANSI/ISEA 105-2016, which specifies the ASTM F2992-15 test method. In Europe, the EN 388 standard is prevalent.

ASTM F2992-15 (TDM-100 Test)

This method is the recognized standard for measuring cut resistance in North America and is also referenced in the updated EN 388 standard.^[9] It utilizes a Tomodynamometer (TDM-100) machine to measure the force required to cut through a material.

Methodology:

- A sample of the material is placed on a conductive, curved mandrel.
- A straight-edge blade is loaded with a specific weight and is drawn across the material.
- The distance the blade travels before cutting through the material is recorded.
- This process is repeated with new blades at varying loads.
- The data is used to calculate the load in grams required to cut through the material with 20 mm of blade travel.^[14]

EN 388:2016 Cut Resistance Testing

The EN 388 standard includes two methods for assessing cut resistance: the Coupe Test and the TDM-100 test (ISO 13997).

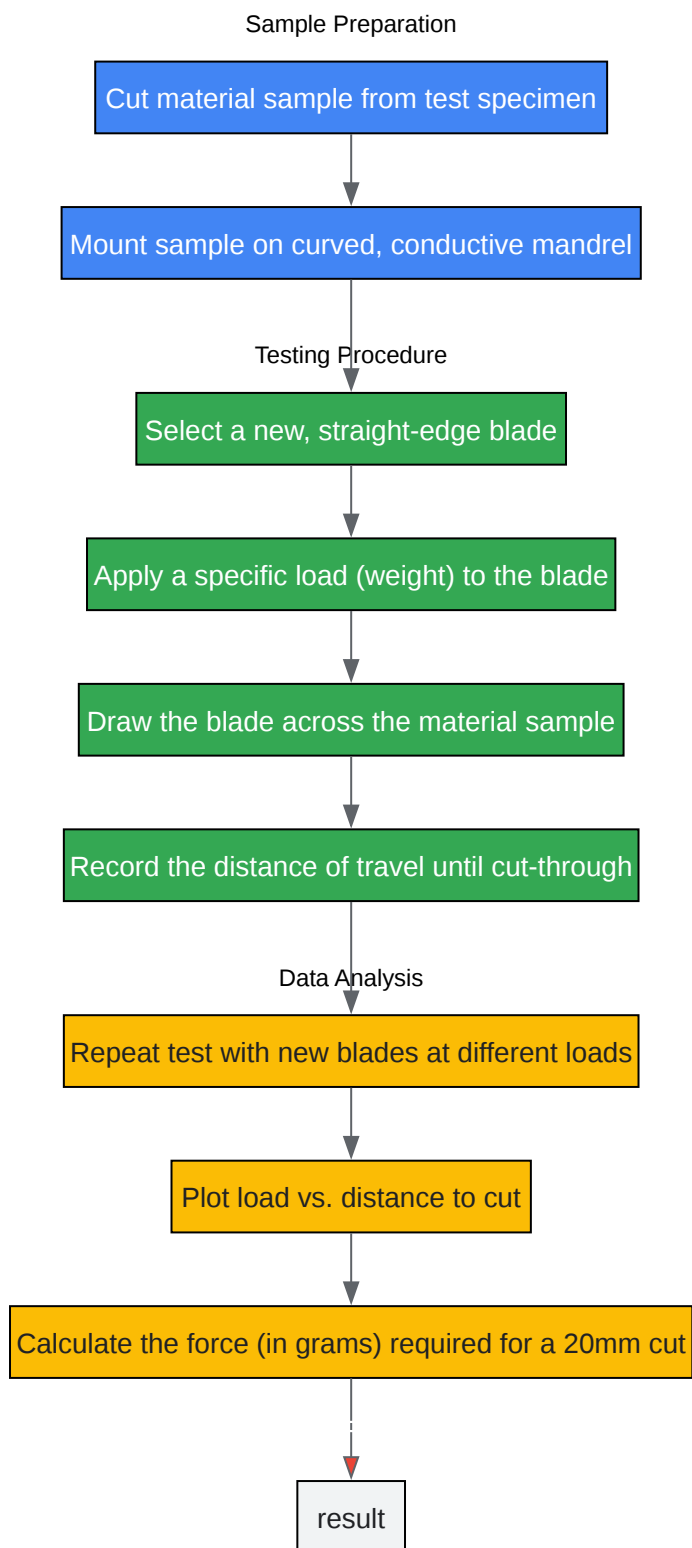
- Coupe Test: A rotating circular blade moves back and forth over the material sample under a constant 5 Newton load. The number of cycles required to cut through the material is recorded and compared to a reference material to generate a cut index.^[13] This test has limitations with highly cut-resistant materials that can dull the blade, leading to inaccurate results.^[6]

- ISO 13997 (TDM-100 Test): For materials that dull the blade in the Coupe Test, the ISO 13997 method, which is functionally the same as the ASTM F2992-15 TDM-100 test, is mandatory. The results are reported in Newtons and are categorized into levels A through F. [\[6\]](#)

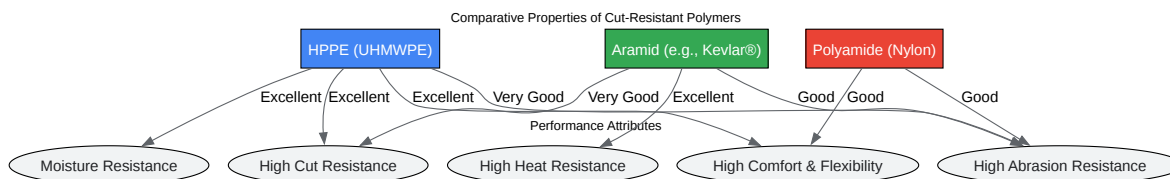
Visualizing Experimental and Logical Relationships

To further clarify the testing process and the comparative properties of these polymers, the following diagrams are provided.

ASTM F2992-15 (TDM-100) Experimental Workflow

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ASTM F2992-15 (TDM-100) Experimental Workflow



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Comparative Properties of Cut-Resistant Polymers

Conclusion

High-Performance Polyethylene (**HPPE**) stands out as a premier material for cut-resistant applications, offering a superior combination of high strength-to-weight ratio, comfort, and moisture resistance.[5][6] While aramids provide the significant advantage of high heat resistance, their cut resistance in an unblended form is comparable to that of **HPPE**. [7] Polyamides, such as nylon, offer good abrasion resistance and are a cost-effective option for applications with lower cut hazards.[10] The choice of polymer will ultimately depend on the specific requirements of the application, including the level of cut protection needed, environmental conditions such as heat exposure, and the importance of user comfort and dexterity. For the highest levels of protection, engineered yarns that combine the strengths of these and other materials like fiberglass and steel are the most effective solution.[3][4]

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- To cite this document: BenchChem. [A Comparative Analysis of Cut Resistance: HPPE vs. Other High-Performance Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857298#benchmarking-the-cut-resistance-of-hppe-against-other-polymers]

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